1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine
Overview
Description
“1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .
Synthesis Analysis
The synthesis of imidazole derivatives often involves a sequence of reactions. For instance, a practical synthetic route to a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, involves a three-step sequence including cyclisation, hydrolysis, and methylation .Molecular Structure Analysis
Imidazole is a planar, five-membered heteroaromatic molecule with 3 carbon and 2 nitrogen atoms in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation, and reduction conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Studies
- New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines were studied, including (2-phenyl-1H-imidazole-4-yl)methanol and various chiral and achiral amines. These compounds were characterized using NMR spectroscopy, mass spectrometry, and elemental analyses, with applications in complexation stability constants for Cu(II) complexes (Pařík & Chlupatý, 2014).
Biological and Pharmacological Studies
- A series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines were synthesized and evaluated for phosphodiesterase inhibition and antimicrobial activities, highlighting the therapeutic potential of these compounds (Bukhari et al., 2013).
- Novel azolyl-(phenylmethyl)]aryl/heteroarylamines, including derivatives of 1H-imidazole, showed potent inhibitory activity in a MCF-7 CYP26A1 cell assay, suggesting their potential in cancer therapy (Gomaa et al., 2008).
Material Science and Organic Chemistry
- Synthesis of benzimidazoles bearing oxadiazole nucleus as anticancer agents was explored. These compounds, derived from 1H-benzo[d]imidazol-2-yl compounds, showed significant anticancer activity, indicating their potential in medicinal chemistry (Rashid, Husain & Mishra, 2012).
- In the context of material science, the synthesis of 2-[4-(3-Methy-1H-imidazol-1-yl)phenyl]malononitrile demonstrated applications in optical materials due to its excellent optical penetrability (Xiao-ying, 2012).
Spectroscopy and Thermodynamics
- The spectroscopic and thermodynamic properties of related compounds were investigated using Hartree Fock Theory and Density Functional Theory. These studies are crucial in understanding the molecular behavior and stability of these compounds (Uppal, Kamni & Khajuria, 2019).
Future Directions
The future directions for “1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . Their broad range of chemical and biological properties makes them promising candidates for the development of new drugs .
properties
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10(13)12-14-8-11(15-12)9-6-4-3-5-7-9/h3-8,10H,2,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMNNUSKIAXVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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